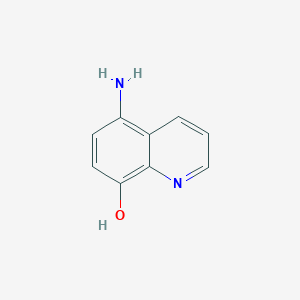

5-Amino-8-hydroxyquinoline

Description

Properties

IUPAC Name |

5-aminoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEUKNRKEYICTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328975 | |

| Record name | 5-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-66-4 | |

| Record name | 5-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-8-hydroxyquinoline

Introduction

5-Amino-8-hydroxyquinoline is a crucial heterocyclic aromatic organic compound and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The strategic placement of the amino and hydroxyl groups on the quinoline (B57606) scaffold makes it an excellent chelating agent and a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with reaction mechanisms, detailed experimental protocols, and quantitative data.

Primary Synthesis Pathway: A Two-Step Approach

The most common and industrially viable method for synthesizing this compound involves a two-step process starting from 8-hydroxyquinoline (B1678124). This pathway consists of the nitration of the 8-hydroxyquinoline ring to form an intermediate, followed by the reduction of the nitro group.

-

Step 1: Nitration of 8-hydroxyquinoline to 5-Nitro-8-hydroxyquinoline

-

Step 2: Reduction of 5-Nitro-8-hydroxyquinoline to this compound

This approach is favored due to the high yields and the relative availability of the starting materials.

Part 1: Synthesis of 5-Nitro-8-hydroxyquinoline via Nitration

The first step involves the electrophilic aromatic substitution of 8-hydroxyquinoline. The hydroxyl group at position 8 is an activating, ortho-, para-directing group, while the pyridine (B92270) ring is deactivating. This directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to positions 5 and 7. By controlling the reaction conditions, selective nitration at the 5-position can be achieved.

Reaction Mechanism

The nitration typically proceeds by generating a nitronium ion from nitric acid in the presence of a strong acid catalyst. However, an efficient two-stage method involves the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the resulting 5-nitroso-8-hydroxyquinoline (B1662947) intermediate with nitric acid to yield 5-nitro-8-hydroxyquinoline.[1] This method can offer better control and purity. Under harsher conditions, such as boiling with dilute nitric acid, dinitration can occur, yielding 5,7-dinitro-8-hydroxyquinoline.[2]

References

Spectroscopic Profile of 5-Amino-8-hydroxyquinoline: A Technical Guide for Researchers

Introduction: 5-Amino-8-hydroxyquinoline is a substituted quinoline (B57606) derivative of significant interest in medicinal chemistry and materials science. Its biological activities, including anticancer, antibacterial, and antifungal properties, are often linked to its role as a metal chelator.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a summary of its biological significance are also presented to support researchers and drug development professionals.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources. It is important to note that some of the available data is for the dihydrochloride (B599025) salt of this compound, which may influence the spectral characteristics compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound Dihydrochloride

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | dd | J = 4.2, 1.6 Hz |

| H-3 | ~7.4 | dd | J = 8.3, 4.2 Hz |

| H-4 | ~8.1 | dd | J = 8.3, 1.6 Hz |

| H-6 | ~7.3 | d | J = 7.6 Hz |

| H-7 | ~7.2 | d | J = 7.6 Hz |

| -NH₂ | br s | ||

| -OH | br s |

Note: Data is interpreted from spectra of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) and may vary for this compound. The broad signals for the amino and hydroxyl protons are due to exchange and quadrupolar effects.

Table 2: ¹³C NMR Spectroscopic Data for this compound Dihydrochloride

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~138 |

| C-5 | ~128 |

| C-6 | ~117 |

| C-7 | ~110 |

| C-8 | ~153 |

| C-8a | ~128 |

Note: Data is interpreted from spectra of quinoline, 8-hydroxyquinoline, and 8-aminoquinoline and may vary for this compound. Assignments are based on computational predictions and comparison with related structures.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its aromatic rings, hydroxyl, and amino groups.

Table 3: FTIR Spectroscopic Data for this compound Dihydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | O-H and N-H stretching | Broad, Strong |

| 3100-3000 | Aromatic C-H stretching | Medium |

| 1620-1580 | C=C and C=N stretching | Strong |

| ~1500 | Aromatic ring stretching | Medium |

| ~1300 | O-H bending | Medium |

| ~1275 | C-O stretching | Strong |

| 850-750 | C-H out-of-plane bending | Strong |

Note: Data is based on spectra of 8-hydroxyquinoline and its derivatives.[5][6][7] The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the UV region, which are sensitive to the solvent environment.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | ~240, ~310 | Not Reported |

| Ethanol | ~242, ~312 | Not Reported |

| Buffered Aq. Soln. (pH 7.4) | 266 | Not Reported |

Note: Data is based on studies of 8-hydroxyquinoline and a specific study on this compound.[1][8][9] The exact λmax and molar absorptivity can vary with solvent polarity and pH.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are general protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, ethanol) of a known concentration (e.g., 1x10⁻³ M). Prepare a series of dilutions to obtain concentrations in the range of 1x10⁻⁴ to 1x10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Biological Significance and Signaling Pathway

This compound exhibits a range of biological activities, with its anticancer properties being of particular interest. Its mechanism of action is often attributed to its ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS), inhibition of key enzymes, and induction of apoptosis.

Below is a diagram illustrating a conceptual workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

The anticancer mechanism of 8-hydroxyquinoline derivatives often involves the disruption of cellular homeostasis. The diagram below illustrates a simplified, conceptual signaling pathway for the anticancer activity of this compound.

Caption: Conceptual signaling pathway for the anticancer mechanism of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 3. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]

- 4. 8-Aminoquinoline(578-66-5) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.uaic.ro [chem.uaic.ro]

The Multifaceted Biological Activities of 5-Amino-8-hydroxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-hydroxyquinoline (B1678124) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 5-Amino-8-hydroxyquinoline (5A8Q) and its analogues have garnered significant attention for their potent biological effects, including anticancer, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit crucial cellular processes like the proteasome.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related derivatives in various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound (5AHQ) | OCI-AML2 (Leukemia) | 3.46 | [1] |

| This compound (5AHQ) | NB4 (Leukemia) | 1.38 | [1] |

| This compound (5AHQ) | KG1A (Leukemia) | 3.85 | [1] |

| This compound (5AHQ) | MDAY-D2 (Leukemia) | 1.96 | [1] |

| This compound (5AHQ) | UTMC2 (Leukemia) | 2.29 | [1] |

| This compound (5AHQ) | KMH11 (Myeloma) | 0.94 | [1] |

| This compound (5AHQ) | KMS18 (Myeloma) | 1.31 | [1] |

| 8-hydroxy-5-nitroquinoline (NQ) | Raji (Burkitt's lymphoma) | ~1-2 (without CuCl2) | [2] |

| 8-hydroxy-5-nitroquinoline (NQ) | HL60 (Leukemia) | ~2-3 (without CuCl2) | [2] |

| 8-hydroxy-5-nitroquinoline (NQ) | A2780 (Ovarian Carcinoma) | ~1-2 (without CuCl2) | [2] |

| 8-hydroxy-5-nitroquinoline (NQ) | Panc-1 (Pancreatic Carcinoma) | ~3-4 (without CuCl2) | [2] |

Mechanism of Anticancer Action

The anticancer mechanism of this compound derivatives is multifactorial and can involve the following pathways:

-

Proteasome Inhibition: this compound has been reported to inhibit the enzymatic activity of the proteasome in intact tumor cells, leading to the accumulation of misfolded proteins and induction of endoplasmic reticulum (ER) stress and apoptosis.[1]

-

Induction of Oxidative Stress: Some 8-hydroxyquinoline derivatives, like 8-hydroxy-5-nitroquinoline, can increase the generation of intracellular reactive oxygen species (ROS), particularly in the presence of copper ions.[2] This elevation in ROS can lead to cellular damage and apoptosis.

-

Apoptosis Induction: These compounds can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases and cleavage of poly (ADP-ribose) polymerase-1 (PARP-1).[3][4]

Below is a diagram illustrating the general mechanism of anticancer action.

References

An In-depth Technical Guide to the Metal Chelating Properties of 5-Amino-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-8-hydroxyquinoline (5A8Q), a derivative of the well-known chelating agent 8-hydroxyquinoline (B1678124), has garnered significant interest in the scientific community for its potent biological activities, including anticancer, antibacterial, and antifungal properties. These activities are intrinsically linked to its ability to form stable complexes with various metal ions. This technical guide provides a comprehensive overview of the metal chelating properties of 5A8Q, detailing its synthesis, mechanisms of action, and the experimental protocols used to characterize its interactions with metal ions. While specific thermodynamic and stability constants for 5A8Q are not extensively documented in publicly available literature, this guide presents data for closely related 8-hydroxyquinoline derivatives to provide a valuable comparative context. The guide also includes detailed experimental methodologies and visual diagrams to facilitate further research and drug development efforts centered on this promising compound.

Introduction

8-Hydroxyquinoline and its derivatives are a class of compounds renowned for their potent metal-chelating capabilities.[1] The strategic positioning of the hydroxyl group at the C8 position and the nitrogen atom in the quinoline (B57606) ring enables the formation of stable five-membered chelate rings with a variety of metal ions.[2][3] This chelation is often responsible for the diverse biological activities exhibited by these compounds, ranging from antimicrobial and antifungal to anticancer and neuroprotective effects.[4][5]

This compound (5A8Q) is a particularly interesting derivative where an amino group is substituted at the C5 position. This substitution can modulate the electronic properties of the quinoline ring system, potentially influencing the compound's chelating ability and its subsequent biological activity.[6] Indeed, 5A8Q has demonstrated significant antiproliferative activity against various cancer cell lines, and this activity is often enhanced in the presence of metal ions like copper and iron.[7][8] The proposed mechanism involves the formation of 5A8Q-metal complexes that can catalytically generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptotic cell death in cancer cells.[9]

This guide aims to provide researchers and drug development professionals with a thorough understanding of the metal chelating properties of 5A8Q, which are central to its therapeutic potential.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of a nitro precursor. A detailed two-step synthesis for this compound dihydrochloride (B599025) is outlined below[10][11]:

Step 1: Preparation of 5-Nitro-8-hydroxyquinoline hydrochloride

-

In a suitable reaction vessel, a mixture of 8-hydroxyquinoline (0.4 mol), distilled water, concentrated hydrochloric acid (75 ml), and ice (200 g) is prepared.

-

The mixture is cooled to 0-4°C.

-

A solution of sodium nitrite (B80452) (30g) in water (100ml) is added slowly to the cooled mixture.

-

The reaction is maintained at 0°C overnight.

-

The resulting precipitate is collected by filtration and washed with cold water to yield 5-Nitro-8-hydroxyquinoline hydrochloride.

Step 2: Reduction to this compound dihydrochloride

-

5-Nitro-8-hydroxyquinoline hydrochloride (40g) is added to a mixture of water (160ml) and 5N sodium hydroxide (B78521) (260ml).

-

The mixture is heated to 40°C.

-

Sodium dithionite (B78146) (Na₂S₂O₄) (95g) is added, causing the temperature to rise to 75-80°C.

-

The reaction mixture is then cooled to 50°C.

-

Concentrated hydrochloric acid (12N, 250ml) is added.

-

The mixture is further cooled to 0°C.

-

The precipitate is collected by filtration to yield this compound dihydrochloride.

Experimental Workflow for Synthesis of this compound

Caption: A flowchart illustrating the two-step synthesis of this compound dihydrochloride.

Metal Chelating Properties and Quantitative Data

This compound forms stable complexes with a variety of divalent and trivalent metal ions. The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group act as the coordination sites. The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), though 1:1 complexes can also be formed depending on the reaction conditions and the metal ion.[12]

Table 1: Stability Constants (log β) of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid [13]

| Metal Ion | log β (MLH) | log β (ML) | log β (ML₂) |

| Mn²⁺ | 4.33 | 7.37 | 12.45 |

| Co²⁺ | 5.23 | 9.21 | 15.90 |

| Ni²⁺ | 5.67 | 10.03 | 17.17 |

| Cu²⁺ | 6.84 | 12.11 | 20.64 |

| Zn²⁺ | 5.92 | 10.51 | 18.78 |

Data obtained at T = 298.2 K and I = 0.2 mol dm⁻³ in KCl(aq). These values are for a structurally related compound and should be used for comparative purposes only.

Table 2: Formation Constant of Ag(I) Complex with 8-Hydroxyquinoline [14]

| Metal Ion | Stoichiometry (M:L) | Formation Constant (Kf) |

| Ag⁺ | 1:1 | 4.2 x 10⁸ |

Data for the parent compound 8-hydroxyquinoline, provided for context.

Experimental Protocols for Characterization of Metal Chelation

Several analytical techniques are employed to characterize the metal chelating properties of this compound.

UV-Visible (UV-Vis) Spectroscopy for Stoichiometry and Stability Constant Determination

UV-Vis spectroscopy is a powerful tool for studying the formation of metal complexes, as the formation of a complex often results in a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity.

Protocol for Job's Plot (Method of Continuous Variation) to Determine Stoichiometry: [15][16][17]

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

-

Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions in varying mole fractions, while keeping the total molar concentration of the ligand and metal ion constant. The total volume of each solution should also be kept constant.

-

UV-Vis Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the λmax of the metal-ligand complex. Plot the absorbance at this λmax against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 (metal:ligand) complex.

Experimental Workflow for Job's Plot

Caption: A flowchart outlining the experimental procedure for determining the stoichiometry of a metal complex using the Job's plot method.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) of the interaction.[2][18][19][20]

General Protocol for ITC:

-

Sample Preparation: Prepare solutions of this compound and the metal salt in the same buffer to avoid heats of dilution. The concentration of the ligand in the syringe should typically be 10-20 times that of the metal ion in the sample cell.

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

-

Titration: Perform a series of injections of the ligand solution into the sample cell containing the metal ion solution. A control experiment, titrating the ligand into the buffer alone, should also be performed to account for the heat of dilution.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

Role in Signaling Pathways and Drug Development

The metal chelating properties of 8-hydroxyquinoline derivatives are central to their anticancer activity. The formation of metal complexes, particularly with copper, can lead to the generation of ROS through Fenton-like reactions. This increase in intracellular ROS induces oxidative stress, which can trigger apoptosis through various signaling pathways.[4][9]

Studies on related 8-hydroxyquinoline compounds have shown that their metal complexes can:

-

Activate the Death Receptor Pathway: Leading to the activation of caspases and execution of apoptosis.[10]

-

Inhibit Pro-survival Pathways: Such as the NF-κB and PI3K/Akt/mTOR pathways, which are often constitutively active in cancer cells.[5]

Proposed Anticancer Mechanism of 5A8Q-Metal Complexes

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 8. This compound-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer | MDPI [mdpi.com]

- 9. iupac.org [iupac.org]

- 10. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

- 14. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 15. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 16. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and History of 5-Amino-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline (B1678124) core, has carved a niche for itself in various scientific disciplines. Its journey from a laboratory curiosity to a valuable building block in medicinal chemistry and a reagent in analytical applications is a testament to its unique chemical properties. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this compound, tailored for professionals in research and drug development.

The history of this compound is intrinsically linked to the development of aminoquinoline compounds, a class of molecules that gained prominence in the early 20th century, largely driven by the search for synthetic antimalarial drugs to replace or supplement quinine (B1679958).[1][2] The structural similarities between quinine and early synthetic dyes like methylene (B1212753) blue spurred the synthesis of numerous quinoline (B57606) derivatives.[3]

The Genesis of the 8-Hydroxyquinoline Scaffold

The story of this compound begins with its parent compound, 8-hydroxyquinoline (also known as oxine). The initial synthesis of 8-hydroxyquinoline is credited to the independent work of two research groups in the late 19th century. While the precise timeline for the first synthesis of this compound is not definitively documented in a singular "discovery" paper, its development follows the logical progression of exploring derivatives of the 8-hydroxyquinoline scaffold.

The synthesis of this compound is most commonly achieved through the chemical reduction of its nitro precursor, 5-nitro-8-hydroxyquinoline. This synthetic strategy was a well-established method for the preparation of aromatic amines from their corresponding nitro compounds in classical organic chemistry.

A significant publication in 1947 by R. C. Fuson and R. A. Bauman detailed the synthesis of 5-nitro-8-hydroxyquinoline, the direct precursor to this compound.[2] This work provided a reliable method for obtaining the necessary starting material, paving the way for the synthesis and subsequent investigation of the amino derivative. By 1970, the use of 5-substituted-8-hydroxyquinoline derivatives in medicinal chemistry research was established, as evidenced by the work of E. Massarani and colleagues, indicating that this compound was a known and accessible compound for scientific investigation by this time.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Brownish-yellow columnar crystals[4] |

| Melting Point | 141.5-143 °C[4] |

Historical Synthesis and Experimental Protocols

The primary historical route to this compound involves a two-step process: the nitration of 8-hydroxyquinoline to form 5-nitro-8-hydroxyquinoline, followed by the reduction of the nitro group.

Nitration of 8-Hydroxyquinoline to 5-Nitro-8-hydroxyquinoline

This reaction is a classic example of electrophilic aromatic substitution on the 8-hydroxyquinoline ring.

Objective: To synthesize 5-nitro-8-hydroxyquinoline from 8-hydroxyquinoline.

Reactants:

-

8-Hydroxyquinoline

-

Nitric Acid (aqueous)

-

Sodium Nitrite (optional, as a catalyst)[5]

Historical Protocol (Conceptual, based on literature):

-

8-Hydroxyquinoline is dissolved in a suitable acidic medium.

-

A nitrating agent, typically aqueous nitric acid, is added dropwise to the solution while maintaining a controlled temperature to manage the exothermic reaction.

-

The reaction mixture is stirred for a specified period to ensure complete nitration.

-

The product, 5-nitro-8-hydroxyquinoline, is then isolated by filtration, washed, and may be purified by recrystallization.[5]

Reduction of 5-Nitro-8-hydroxyquinoline to this compound

Various reducing agents have been employed for this conversion. A common historical method involved the use of metal-acid combinations, though more modern and efficient methods have since been developed.

Objective: To synthesize this compound by the reduction of 5-nitro-8-hydroxyquinoline.

Reactants:

-

5-Nitro-8-hydroxyquinoline

-

A suitable reducing agent (e.g., historical methods might have used tin and hydrochloric acid, while modern methods utilize catalytic hydrogenation with Pd/C and hydrazine (B178648) hydrate).[4][6]

-

Solvent (e.g., isopropanol (B130326) for modern methods).[4]

Detailed Modern Experimental Protocol (from Patent CN102295600A): [4]

-

5-Nitro-8-hydroxyquinoline is added to isopropanol as a solvent in a reaction vessel.

-

A Palladium on carbon (Pd/C) catalyst is added to the mixture.

-

The temperature of the mixture is raised to 70 °C.

-

An aqueous solution of hydrazine hydrate (B1144303) is added to the mixed solution over a period of 25-35 minutes.

-

The reaction mixture is refluxed for approximately 4 hours.

-

The hot mixture is filtered to remove the catalyst.

-

The filtrate is allowed to stand for 8-12 hours, during which time brownish-yellow columnar crystals of this compound precipitate.

-

The crystalline product is then collected.

This modern protocol offers high yield and avoids the use of toxic solvents for recrystallization.[4]

Logical Workflow of Synthesis

The synthesis of this compound from its parent compound, 8-hydroxyquinoline, follows a clear and logical progression. This workflow can be visualized as follows:

References

- 1. Antimalarial Drug Discovery: From Quinine to the Dream of Eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. History of aminoquinoline preparations: from cinchona bark to chloroquine and hydroxychloroquinon | Tolkushin | Problems of Social Hygiene, Public Health and History of Medicine [journal-nriph.ru]

- 4. CN102295600A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. US3347864A - Production of aminoquinolines - Google Patents [patents.google.com]

5-Amino-8-hydroxyquinoline: A Comprehensive Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-8-hydroxyquinoline (5A8HQ), a derivative of the versatile 8-hydroxyquinoline (B1678124) scaffold, has emerged as a compound of significant interest across various scientific disciplines. Its inherent properties as a metal chelator, coupled with a range of biological activities, have paved the way for extensive research into its potential therapeutic and analytical applications. This technical guide provides an in-depth overview of the core research applications of 5A8HQ, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in drug discovery, medicinal chemistry, and analytical sciences, facilitating further exploration of this promising molecule.

Physicochemical Properties

This compound is a solid, typically appearing as a crystalline powder. Its chemical structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (hydroxyl group and quinoline (B57606) nitrogen), contributes to its unique chemical and biological activities.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 13207-66-4 | |

| Appearance | Crystalline powder | |

| Melting Point | 279 °C (decomposes) | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of 5-nitro-8-hydroxyquinoline.

Experimental Protocol: Reduction of 5-Nitro-8-hydroxyquinoline

This protocol is adapted from a patented method describing the synthesis of 5A8HQ.

Materials:

-

5-Nitro-8-hydroxyquinoline

-

Isopropanol (solvent)

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Hydrazine (B178648) hydrate (B1144303) aqueous solution (80%)

Procedure:

-

In a reaction vessel, add 5-nitro-8-hydroxyquinoline to isopropanol.

-

Add the 5% Pd/C catalyst. The ratio of catalyst to 5-nitro-8-hydroxyquinoline is typically 25g of catalyst per 1 mole of the nitro compound.

-

Heat the mixture to 70°C.

-

Slowly add the 80% hydrazine hydrate aqueous solution to the heated mixture over a period of 25-35 minutes. The molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline should be between 1.5:1 and 2.0:1.

-

Initiate a reflux reaction for 3-4 hours.

-

After the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

-

Allow the filtrate to stand for 8-12 hours, during which brown-yellow columnar crystals of this compound will precipitate.

-

Collect the crystals by filtration. This method often yields a product of sufficient purity, negating the need for recrystallization.

Research Applications

Anticancer Activity

5A8HQ has demonstrated significant potential as an anticancer agent, exhibiting cytotoxicity against a range of cancer cell lines. Its mechanisms of action are multifaceted, often involving metal chelation, induction of reactive oxygen species (ROS), and inhibition of key cellular pathways.

Quantitative Data: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Comments |

| OCI-AML2 | Acute Myeloid Leukemia | 3.46 | [2] |

| NB4 | Acute Promyelocytic Leukemia | 1.38 | [2] |

| KG1A | Acute Myeloid Leukemia | 3.85 | [2] |

| MDAY-D2 | Myeloma | 1.96 | [2] |

| UTMC2 | Myeloma | 2.29 | [2] |

| KMH11 | Myeloma | 0.94 | [2] |

| KMS18 | Myeloma | 1.31 | [2] |

| HL-60 | Promyelocytic Leukemia | 13.8 | After 48 hours by MTT assay.[3] |

| A549 | Lung Carcinoma | > 50 | After 48 hours by MTT assay.[3] |

| Raji | Burkitt's Lymphoma | ~2-4 | [4] |

| HCT 116 | Colorectal Carcinoma | 9.33 ± 0.22 | [5] |

| MCF-7 | Breast Adenocarcinoma | 78.1 ± 9.3 (as a glycoconjugate) | [5] |

3.1.1. Mechanism of Action: Proteasome Inhibition

One of the key anticancer mechanisms of 5A8HQ is the inhibition of the ubiquitin-proteasome system (UPS). The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and survival. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing cell cycle arrest and apoptosis. Studies have shown that 8-hydroxyquinoline derivatives can inhibit the chymotrypsin-like activity of the proteasome. This inhibition is often enhanced by the presence of metal ions, particularly copper.[6][7]

3.1.2. Mechanism of Action: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting tumor growth and resistance to therapy. 8-Hydroxyquinoline derivatives have been shown to inhibit NF-κB activation.[8] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.

3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5A8HQ in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

5A8HQ and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Gram Stain/Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 62.5 |

| Escherichia coli | Gram-negative | 250 |

| Candida albicans | Fungus | 250 |

3.2.1. Experimental Protocol: Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) or other suitable agar medium

-

This compound (stock solution)

-

Sterile petri dishes

-

Sterile saline or broth for inoculum preparation

-

McFarland standard (0.5)

-

Incubator

Procedure:

-

Preparation of Antimicrobial Plates: Prepare a series of two-fold dilutions of 5A8HQ in molten MHA. Pour the agar into sterile petri dishes and allow them to solidify. A control plate containing no antimicrobial agent should also be prepared.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be done by suspending colonies from an overnight culture in sterile saline or broth.

-

Inoculation: Inoculate the surface of the agar plates with the prepared microbial suspension. This can be done using a multipoint inoculator or by spotting a defined volume of the inoculum onto the agar surface.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Result Interpretation: The MIC is the lowest concentration of 5A8HQ that completely inhibits the visible growth of the microorganism.

Analytical and Materials Science Applications

3.3.1. Fluorescent Probes for Metal Ion Detection

The inherent fluorescence of the 8-hydroxyquinoline scaffold is often quenched. However, upon chelation with certain metal ions, a significant enhancement in fluorescence intensity can be observed. This "turn-on" fluorescence makes 8-hydroxyquinoline derivatives, including 5A8HQ, excellent candidates for the development of selective and sensitive fluorescent probes for metal ion detection. The amino group at the 5-position can be further functionalized to tune the selectivity and sensitivity of the probe for specific metal ions.

3.3.2. Organic Light-Emitting Diodes (OLEDs)

Tris-(8-hydroxyquinoline)aluminum (Alq3) is a well-known material used in OLEDs. Derivatives of 8-hydroxyquinoline, such as those with amino substitutions, are being investigated to modify the electronic properties of these materials. The introduction of an electron-donating amino group can raise the Highest Occupied Molecular Orbital (HOMO) level of the complex, which can be beneficial for charge transport in certain OLED device architectures.[9]

Neuroprotective Potential

Emerging research suggests that 8-hydroxyquinoline derivatives may have neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is largely attributed to their ability to chelate metal ions such as copper, zinc, and iron, which are implicated in the aggregation of amyloid-beta peptides and oxidative stress in the brain. By restoring metal homeostasis, these compounds may mitigate neurotoxicity.

Conclusion

This compound is a molecule with a diverse and expanding range of research applications. Its potent biological activities, including anticancer, antimicrobial, and neuroprotective effects, are often linked to its metal-chelating properties. Furthermore, its utility in analytical chemistry as a fluorescent sensor and in materials science for the development of OLEDs highlights its versatility. The detailed protocols and compiled quantitative data in this guide are intended to provide a solid foundation for researchers to further investigate and harness the potential of this remarkable compound. Future research will likely focus on the development of novel 5A8HQ derivatives with enhanced potency and selectivity for specific therapeutic and analytical targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nitroxoline (this compound) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino- and chloro-8-hydroxyquinolines and their copper complexes as proteasome inhibitors and antiproliferative agents - Metallomics (RSC Publishing) [pubs.rsc.org]

- 7. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinoline inhibits iNOS expression and nitric oxide production by down-regulating LPS-induced activity of NF-kappaB and C/EBPbeta in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 5-Amino-8-hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-8-hydroxyquinoline is a derivative of the well-established metal-chelating agent, 8-hydroxyquinoline (B1678124). Like its parent compound, this compound possesses the ability to form stable complexes with a variety of metal ions. This chelation can lead to significant changes in the molecule's photophysical properties, making it a promising candidate for the development of fluorescent probes for metal ion detection. The introduction of the amino group at the 5-position can modulate the electronic properties and, consequently, the selectivity and sensitivity of the probe towards different metal ions. These probes are valuable tools in various fields, including environmental monitoring, cellular imaging, and pharmaceutical analysis, due to their high sensitivity, selectivity, and the ability to provide real-time detection.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of 8-hydroxyquinoline and its derivatives in their free form is often weak. This is typically attributed to a non-radiative decay process known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen in the excited state.[1]

Upon chelation with a metal ion, the hydroxyl proton is displaced, and a rigid five-membered ring is formed between the this compound molecule and the metal ion. This complexation inhibits the ESIPT process, blocking the non-radiative decay pathway. As a result, the molecule is locked in a conformation that favors radiative decay, leading to a significant enhancement of the fluorescence signal. This "turn-on" fluorescence response is a common and effective mechanism for the detection of metal ions.[1][2]

Data Presentation

Quantitative data for this compound as a fluorescent probe for a wide range of metal ions is not extensively available in the literature. However, the following table summarizes the performance of various other 8-hydroxyquinoline derivatives, providing a comparative context for the potential application of this compound.

| Probe Molecule | Target Ion | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |

| 8-hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | <10⁻⁷ M | Not Specified | Weak acidic conditions | [3][4] |

| Schiff base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline | Al³⁺ | 3.23 x 10⁻⁸ M | Not Specified | DMSO/H₂O (7:3, v:v) | [5] |

| 5-Chloromethyl-8-hydroxyquinoline | Fe²⁺ | 0.04 ± 0.10 ppm | 0.00 - 0.50 ppm | Aqueous | |

| Novel 8-hydroxyquinoline derivative | Fe²⁺ / Fe³⁺ | 4.24 x 10⁻⁷ M (Fe²⁺), 5.60 x 10⁻⁷ M (Fe³⁺) | Not Specified | EtOH/THF (99:1, v/v) | [6] |

| Rhodamine B derivative with 8-hydroxyquinoline | Cu²⁺ | 4.7 nM | Not Specified | Not Specified | [7] |

| Naphthoquinoline-dione-based probe | Cu²⁺ | 5 nM | 1 µM - 1 mM | HEPES (pH 7.4): ACN = 1:4 | [8] |

| 8-hydroxyquinoline derivative | Zn²⁺ | Not Specified | Not Specified | Not Specified | [9] |

| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol | Zn²⁺ | Not Specified | 0 - 1.2 equiv Zn²⁺ | THF/H₂O (3:7, v/v) | [10] |

| Rhodamine-based probe with 8-hydroxyquinoline | Hg²⁺ | 9.67 x 10⁻⁸ M | 0 - 120 µM | MeOH–Tris (20 mM, pH = 7.4, 1:9, v/v) | [11] |

Signaling Pathway and Experimental Workflow

Signaling Pathway

The signaling mechanism of this compound upon metal ion binding is based on the inhibition of ESIPT and subsequent chelation-enhanced fluorescence.

Caption: Signaling pathway of this compound as a "turn-on" fluorescent probe.

Experimental Workflow

The following diagram outlines the general workflow for the detection of metal ions using a fluorescent probe like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. rroij.com [rroij.com]

- 5. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 6. researchgate.net [researchgate.net]

- 7. Optical Cu2+ probe bearing an 8-hydroxyquinoline subunit: high sensitivity and large fluorescence enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Amino-8-hydroxyquinoline in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial and anti-biofilm properties of 5-Amino-8-hydroxyquinoline. The following sections offer step-by-step methodologies for key assays and a summary of its antimicrobial efficacy against various microorganisms.

Antimicrobial Activity of this compound

This compound (5A8Q), a derivative of 8-hydroxyquinoline (B1678124), has demonstrated notable antimicrobial activity against a range of bacteria and fungi.[1] Its efficacy is often attributed to its ability to chelate metal ions, which are essential for microbial enzyme function and cellular processes, thereby disrupting metal homeostasis within the microbial cells.[2][3]

Quantitative Antimicrobial Data

The antimicrobial potency of this compound and its derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 749 | 62.5 | [4] |

| Escherichia coli | 3588 | >62.5 | [4] |

| Candida albicans | 74 | >62.5 | [4] |

| Mycobacterium tuberculosis | H37Rv | <5 µM (for some 5-substituted analogs) | [5][6] |

Experimental Protocols

Herein are detailed protocols for determining the antimicrobial and anti-biofilm activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., Tryptic Soy Broth)

-

Bacterial or fungal inoculum

-

Spectrophotometer

-

Sterile pipette tips and reservoirs

-

Incubator

-

Suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[7]

-

-

Inoculum Preparation:

-

Inoculation:

-

Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

-

-

Controls:

-

Growth Control: Wells containing broth and inoculum only.

-

Sterility Control: Wells containing broth only.

-

Solvent Control: Wells containing broth, inoculum, and the solvent used to dissolve the this compound.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[7]

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Caption: Workflow for Broth Microdilution MIC Assay.

Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial susceptibility of a microorganism to this compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Bacterial or fungal inoculum

-

Sterile swabs

-

Incubator

-

Calipers or ruler

Procedure:

-

Preparation of Antimicrobial Disks:

-

Impregnate sterile filter paper disks with a known concentration of the this compound solution.

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculum Preparation:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation:

-

Disk Application:

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.[7]

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[11]

-

Caption: Workflow for Disk Diffusion Assay.

Anti-Biofilm Assay using Crystal Violet Staining

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

-

This compound

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

Appropriate growth medium (e.g., Tryptic Soy Broth with 0.25% glucose)

-

Bacterial inoculum

-

0.1% (w/v) Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol (B145695)

-

Microplate reader

Procedure:

-

Preparation of Plates and Inoculum:

-

Prepare serial dilutions of this compound in the growth medium in a 96-well plate as described in the broth microdilution protocol.

-

Prepare a standardized bacterial suspension as described previously.

-

-

Biofilm Formation:

-

Add the bacterial inoculum to each well (except sterility controls).

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Washing:

-

After incubation, gently discard the planktonic cells by inverting the plate.

-

Wash the wells twice with sterile phosphate-buffered saline (PBS) or distilled water to remove loosely attached cells.[13]

-

-

Fixation (Optional but Recommended):

-

Add 200 µL of methanol (B129727) to each well and incubate for 15-20 minutes to fix the biofilms.[13] Remove methanol and air dry.

-

-

Staining:

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[13]

-

-

Washing:

-

Discard the crystal violet solution and wash the plate thoroughly with sterile water to remove excess stain.[13]

-

-

Solubilization:

-

Quantification:

-

Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.[13]

-

Caption: Workflow for Anti-Biofilm Crystal Violet Assay.

Mechanism of Action

The primary antimicrobial mechanism of 8-hydroxyquinoline and its derivatives, including this compound, is widely accepted to be their ability to chelate essential metal ions.

Caption: General mechanism of antimicrobial action of 8-hydroxyquinolines.

References

- 1. This compound-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ableweb.org [ableweb.org]

- 5. researchgate.net [researchgate.net]

- 6. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. asm.org [asm.org]

- 10. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Amino-8-hydroxyquinoline as a Precursor for Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-8-hydroxyquinoline (5A8Q) is a derivative of the versatile 8-hydroxyquinoline (B1678124) scaffold, a privileged structure in medicinal chemistry. The presence of both an amino group and a hydroxyl group at strategic positions makes 5A8Q an excellent precursor for the synthesis of a wide array of bioactive compounds. Its ability to act as a bidentate chelating agent for various metal ions further enhances its potential in the development of novel therapeutic agents. Derivatives of 5A8Q have demonstrated significant potential across multiple therapeutic areas, exhibiting anticancer, antimicrobial, antifungal, and antioxidant properties.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive compounds derived from this compound.

Applications in Bioactive Compound Synthesis

This compound serves as a versatile starting material for the synthesis of several classes of bioactive molecules, primarily through modifications of its amino group.

-

Schiff Bases: The primary amine group of 5A8Q readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases. These compounds possess an azomethine (-C=N-) group which is crucial for their biological activities.

-

Metal Complexes: The 8-hydroxyquinoline core of 5A8Q and its derivatives can chelate a variety of metal ions, such as copper (Cu²⁺), iron (Fe³⁺), zinc (Zn²⁺), and platinum (Pt²⁺).[1][2] The resulting metal complexes often exhibit enhanced biological activity compared to the parent ligands.[1]

-

Other Derivatives: The amino group can also be a site for other functionalizations, such as sulfonamide formation, leading to compounds with a broad spectrum of biological activities.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol.

-

To this solution, add the substituted aromatic aldehyde (1 equivalent) dissolved in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid (Schiff base) is collected by filtration using a Buchner funnel.

-

The product is washed with cold ethanol to remove any unreacted starting materials.

-

The synthesized Schiff base is dried under vacuum.

-

Characterization of the product can be performed using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Protocol 2: General Synthesis of Metal Complexes of this compound Derivatives

This protocol outlines a general procedure for the synthesis of metal complexes using a Schiff base derived from this compound.

Materials:

-

Synthesized Schiff base of this compound

-

Metal salt (e.g., CuCl₂·2H₂O, FeCl₃, ZnCl₂)

-

Methanol or Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the synthesized Schiff base ligand (2 equivalents) in hot methanol in a round-bottom flask.

-

In a separate beaker, dissolve the metal salt (1 equivalent) in methanol.

-

Slowly add the methanolic solution of the metal salt to the solution of the Schiff base ligand with constant stirring.

-

The pH of the reaction mixture can be adjusted to be slightly basic using a 10% methanolic NaOH solution if required.[3]

-

The mixture is then refluxed for 2-3 hours.[3]

-

The resulting colored precipitate of the metal complex is filtered, washed with methanol, and dried under vacuum.

-

The synthesized metal complex can be characterized by FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 3: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant capacity of this compound derivatives.[4][5]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compounds (5A8Q derivatives)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]

-

Preparation of test solutions: Dissolve the 5A8Q derivatives and the standard antioxidant in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.[6]

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[5]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][7]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and its Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound | OCI-AML2 (Leukemia) | 3.46 | [8] |

| This compound | NB4 (Leukemia) | 1.38 | [8] |

| This compound | KG1A (Leukemia) | 3.85 | [8] |

| This compound | MDAY-D2 (Myeloma) | 1.96 | [8] |

| This compound | UTMC2 (Myeloma) | 2.29 | [8] |

| This compound | KMH11 (Myeloma) | 0.94 | [8] |

| This compound | KMS18 (Myeloma) | 1.31 | [8] |

| This compound | HeLa (Cervical) | >50 | [9] |

Table 2: Antimicrobial Activity of this compound and its Metal Complexes

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | S. aureus | 62.5 | [1] |

| This compound | E. coli | 250 | [1] |

| This compound | C. albicans | 250 | [1] |

| 5A8Q-Cu²⁺ Complex | S. aureus | 62.5 | [1] |

| 5A8Q-Cu²⁺ Complex | E. coli | 250 | [1] |

| 5A8Q-Cu²⁺ Complex | C. albicans | 250 | [1] |

| 5A8Q-Fe³⁺ Complex | S. aureus | 62.5 | [1] |

| 5A8Q-Fe³⁺ Complex | E. coli | 250 | [1] |

| 5A8Q-Fe³⁺ Complex | C. albicans | 250 | [1] |

Table 3: Antioxidant Activity of this compound

| Compound | Assay | IC₅₀ (µM) | Reference |

| This compound | DPPH | 8.70 | [10] |

| α-tocopherol (Positive Control) | DPPH | 13.47 | [10] |

Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its derivatives are attributed to several mechanisms of action.

Anticancer Mechanism

Derivatives of 8-hydroxyquinoline have been shown to exert their anticancer effects through various mechanisms, including the induction of DNA damage and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[2][9] One of the key pathways targeted is the PI3K/Akt/mTOR pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5A8Q derivatives.

Some platinum (II) complexes of 8-hydroxyquinoline derivatives have been shown to induce cancer cell death by triggering DNA damage, which leads to apoptosis and senescence.

Caption: Induction of DNA damage leading to apoptosis and senescence by 8-hydroxyquinoline platinum(II) complexes.

Antimicrobial Mechanism

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is their ability to chelate essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺, which are vital for the function of various bacterial enzymes. This disruption of metal ion homeostasis leads to the inhibition of bacterial growth and, ultimately, cell death.[9]

Caption: Metal chelation by 5A8Q derivatives leading to bacterial enzyme inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of bioactive compounds from this compound.

Caption: Workflow for synthesis and evaluation of bioactive 5A8Q derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. bepls.com [bepls.com]

- 4. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Revolutionizing Drug Delivery and Biomedical Applications: Electrospinning of 5-Amino-8-hydroxyquinoline-Containing Materials

The innovative field of nanotechnology has ushered in a new era of advanced materials, with electrospinning emerging as a versatile and cost-effective technique for producing micro- and nano-sized fibers. These materials, characterized by a high surface-area-to-volume ratio, high porosity, and flexibility in functionalization, are ideal candidates for a wide range of biomedical applications.[1] A particularly promising area of research involves the incorporation of 5-Amino-8-hydroxyquinoline (5A8Q), a derivative of 8-hydroxyquinoline (B1678124), into electrospun nanofibers. This combination harnesses the potent biological activities of 5A8Q, including its antibacterial, antifungal, and anticancer properties, to create novel materials for drug delivery, wound healing, and cancer therapy.[2][3]

Electrospun materials containing 5A8Q and its metal complexes have demonstrated significant potential in various biomedical fields. These materials can be fabricated using a variety of natural and synthetic polymers, such as poly(vinyl alcohol) (PVA), carboxymethyl cellulose (B213188) (CMC), and chitosan, which are known for their biocompatibility and biodegradability.[2][4] The resulting nanofibers can serve as carriers for the controlled and sustained release of 5A8Q, enhancing its therapeutic efficacy while minimizing potential side effects.[4]

Application Notes

The applications of electrospun this compound-containing materials are multifaceted, addressing critical needs in medicine and drug development.

1. Antibacterial and Antifungal Agents:

Electrospun mats containing 5A8Q and its metal complexes with copper (Cu²⁺) and iron (Fe³⁺) have shown potent antimicrobial activity against pathogenic microorganisms.[2] These materials exhibit significant efficacy against Gram-positive bacteria like Staphylococcus aureus and, to a lesser extent, Gram-negative bacteria such as Escherichia coli and the fungus Candida albicans.[2] The high surface area of the nanofibers allows for intimate contact with microbes, leading to effective inhibition of their growth. This makes them excellent candidates for wound dressings and coatings for medical devices to prevent infections.

2. Anticancer Therapeutics:

A significant application of these materials lies in oncology. 5A8Q is known for its antiproliferative activity against various human cancer cell lines.[3] When incorporated into electrospun fibers, 5A8Q and its metal complexes have been shown to cause a significant decrease in the viability of cancer cells, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.[2] Notably, the cytotoxicity of these materials is often more pronounced against cancer cells than non-cancerous cells, suggesting a degree of selectivity that is highly desirable in cancer therapy.[2] These fibrous materials can be used for localized drug delivery to tumor sites, potentially reducing the systemic toxicity associated with conventional chemotherapy.

3. Wound Healing Materials:

The combined antibacterial and anticancer properties of 5A8Q-containing nanofibers make them promising materials for advanced wound dressings.[2] By preventing microbial colonization and potentially targeting abnormal cell proliferation at the wound site, these materials can create a favorable environment for tissue regeneration. The porous structure of the electrospun mats also allows for gas exchange and moisture control, which are crucial for the healing process.

4. Drug Delivery Systems:

Electrospinning provides an efficient method for encapsulating therapeutic agents like 5A8Q.[5] The release of the active compound from the nanofibers can be tailored by selecting appropriate polymer matrices and processing parameters.[4] This allows for the development of drug delivery systems with controlled and sustained release profiles, which is beneficial for maintaining therapeutic drug concentrations over an extended period and improving patient compliance.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on electrospun materials containing 8-hydroxyquinoline derivatives, providing insights into their biological activity.

Table 1: In Vitro Cytotoxicity of 5A8Q-Containing Electrospun Mats

| Material | Cell Line | Incubation Time (h) | Cell Viability (%) |

| PVA/CMC/5A8Q | HeLa | 24 | ~40 |

| PVA/CMC/5A8Q,Cu²⁺ | HeLa | 24 | ~30 |

| PVA/CMC/5A8Q,Fe³⁺ | HeLa | 24 | ~35 |

| PVA/CMC/5A8Q | MCF-7 | 24 | ~50 |

| PVA/CMC/5A8Q,Cu²⁺ | MCF-7 | 24 | ~35 |

| PVA/CMC/5A8Q,Fe³⁺ | MCF-7 | 24 | ~40 |

| PVA/CMC/5A8Q | HaCaT (non-cancer) | 24 | ~70 |

| PVA/CMC/5A8Q,Cu²⁺ | HaCaT (non-cancer) | 24 | ~60 |

| PVA/CMC/5A8Q,Fe³⁺ | HaCaT (non-cancer) | 24 | ~65 |

Data extracted from a study on PVA/CMC based electrospun materials containing 5A8Q and its metal complexes.[2]

Table 2: Antimicrobial Activity of 5A8Q-Containing Electrospun Mats (Zone of Inhibition)

| Material | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |

| PVA/CMC/5A8Q | > 30 | ~ 15 | ~ 15 |

| PVA/CMC/5A8Q,Cu²⁺ | > 35 | ~ 20 | ~ 20 |

| PVA/CMC/5A8Q,Fe³⁺ | > 35 | ~ 20 | ~ 20 |

Data represents the diameter of the sterile zone and is based on findings from studies on 8-hydroxyquinoline derivatives in electrospun mats.[2][6]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-containing electrospun materials.

Protocol 1: Preparation of PVA/CMC/5A8Q Electrospinning Solution

Materials:

-

Poly(vinyl alcohol) (PVA), Mw ~85,000–124,000 g/mol

-

Carboxymethyl cellulose (CMC)

-

This compound (5A8Q)

-

Distilled water

Procedure:

-

Prepare a 1.5 wt% CMC solution by dissolving the required amount of CMC in distilled water with stirring for 4 hours at room temperature.

-

Prepare an 11 wt% PVA solution by dissolving PVA in distilled water at 80°C for 12 hours with stirring.

-

To prepare the PVA/CMC blend, mix the aqueous solutions of the polymers at a PVA:CMC weight ratio of 8:2.

-

For the drug-containing solution, first dissolve 0.06 g of CMC in 3 mL of distilled water.

-

After complete dissolution of CMC, add 0.069 g of 5A8Q to the CMC solution. This corresponds to a molar ratio of (5A8Q)/(CMC-units) of approximately 1.18/1.

-

Mix the 5A8Q-containing CMC solution with the PVA solution to achieve the final PVA/CMC/5A8Q spinning solution. Stir the final mixture for several hours at room temperature to ensure homogeneity.[1]

Protocol 2: Electrospinning of PVA/CMC/5A8Q Nanofibers

Equipment:

-

Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)

Parameters:

-

Applied Voltage: 25 kV[6]

-

Feeding Rate: 3 mL/h[6]

-

Tip-to-Collector Distance: 20 cm[6]

-

Collector: Rotating drum or flat plate covered with aluminum foil

-

Temperature: 22°C

-

Relative Humidity: 51%

Procedure:

-

Load the prepared PVA/CMC/5A8Q solution into a syringe fitted with a metallic needle (spinneret).

-

Mount the syringe on the syringe pump.

-

Position the collector at the specified distance from the spinneret.

-

Apply the high voltage between the spinneret and the collector.

-

Set the solution feeding rate using the syringe pump.

-

Initiate the electrospinning process. The polymer jet will be ejected from the needle tip, and solidifying fibers will be deposited on the collector.

-